molecular formula C5H9ClO4S2 B579843 1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride CAS No. 1221722-37-7

1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride

Cat. No.: B579843
CAS No.: 1221722-37-7
M. Wt: 232.693
InChI Key: VVMQCBWGPRBGDH-UHFFFAOYSA-N
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Description

1,1-Dioxo-1λ⁶-thiane-4-sulfonyl chloride is a sulfonyl chloride derivative featuring a six-membered thiane ring (a saturated sulfur-containing heterocycle) with two oxygen atoms at the 1-position (sulfone group) and a sulfonyl chloride moiety at the 4-position.

Properties

IUPAC Name

1,1-dioxothiane-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO4S2/c6-12(9,10)5-1-3-11(7,8)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMQCBWGPRBGDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194373
Record name 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide
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Molecular Weight

232.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1221722-37-7
Record name 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide
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URL https://commonchemistry.cas.org/detail?cas_rn=1221722-37-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran-4-sulfonyl chloride, tetrahydro-, 1,1-dioxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-dioxo-1lambda6-thiane-4-sulfonyl chloride
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Biological Activity

1,1-Dioxo-1$L^{6}-thiane-4-sulfonyl chloride is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, structure-activity relationships, and biological effects of this compound based on current research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of thiane derivatives with sulfonyl chlorides. The compound features a dioxo functional group that contributes to its reactivity and biological properties. Structural characterization is usually performed using techniques such as NMR spectroscopy and X-ray crystallography to confirm the molecular configuration.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.78 - 3.125
Escherichia coliNot effective
Pseudomonas aeruginosa625 - 1250
Candida albicansSignificant activity

These results indicate that the compound is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections, while showing limited or no activity against certain other strains such as E. coli .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.

Inhibition Concentration (IC50) Values:

Cell LineIC50 (µM)
A5490.17
MDA-MB-2310.05
HeLa0.07

Flow cytometry analyses indicate that treatment with this compound can induce apoptosis in cancer cells, particularly at higher concentrations, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the thiane ring or sulfonyl group can enhance or diminish its effectiveness against microbial and tumor cells. For instance, compounds with additional functional groups have shown improved potency against specific bacterial strains or cancer cell lines.

Case Studies

Several studies have documented the efficacy of this compound in various applications:

  • Antimicrobial Efficacy : A study reported that derivatives of sulfonyl thioureas exhibited remarkable antimicrobial activity comparable to standard antibiotics . The introduction of the dioxo-thiane structure enhanced their overall effectiveness.
  • Anticancer Properties : Another investigation highlighted the ability of similar compounds to significantly reduce cell viability in breast cancer models, demonstrating potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Structural Analogues

1,1-Dioxo-1λ⁶-thiomorpholine-4-sulfonyl chloride (CAS 1154974-57-8)
  • Structure : Contains a thiomorpholine ring (six-membered with one sulfur and one nitrogen atom) instead of thiane.
  • Molecular Formula: C₄H₈ClNO₄S₂ (MW: 233.69) .
  • Key Differences : The presence of nitrogen in the thiomorpholine ring alters electronic properties and reactivity compared to the all-sulfur thiane system. This may influence its suitability for nucleophilic substitution reactions.
(4-Fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl chloride (CAS 1803603-53-3)
  • Structure : Features a fluorinated thiane ring with a methanesulfonyl chloride substituent.
  • Molecular Formula : C₆H₁₀ClFO₄S₂ .
(1,1-Dioxo-1λ⁶-thietan-3-yl)methanesulfonyl chloride (CAS 2092099-08-4)
  • Structure : Contains a four-membered thietane ring.
  • Molecular Formula : C₄H₇ClO₄S₂ (MW: 218.68) .
5-Phenyl-1,3-thiazole-4-sulfonyl chloride
  • Structure : Aromatic thiazole ring with sulfonyl chloride at the 4-position.
  • Synthetic Utility : Used to prepare sulfonamide derivatives (e.g., compounds 12–15 in ) with demonstrated antitumor activity .
  • Key Differences : The aromatic thiazole system confers planarity and π-π stacking capabilities, which are absent in saturated thiane derivatives.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Features
1,1-Dioxo-1λ⁶-thiane-4-sulfonyl chloride Not explicitly provided - Six-membered thiane, sulfone, and sulfonyl chloride groups
Thiomorpholine analogue C₄H₈ClNO₄S₂ 233.69 Nitrogen-containing ring; potential for hydrogen bonding
Fluorinated thiane analogue C₆H₁₀ClFO₄S₂ - Enhanced electronegativity from fluorine; improved metabolic stability
Thietan analogue C₄H₇ClO₄S₂ 218.68 High ring strain; increased reactivity

Preparation Methods

Oxidation to 4-Hydroxytetrahydro-2H-thiopyran 1,1-Dioxide

The precursor 4-hydroxytetrahydro-2H-thiopyran 1,1-dioxide (CAS: 194152-05-1) is synthesized via oxidation of tetrahydro-2H-thiopyran-4-ol. Common oxidizing agents include hydrogen peroxide (H₂O₂) in acetic acid or other acidic media.

Example Protocol:

  • Reactants : Tetrahydro-2H-thiopyran-4-ol, H₂O₂ (30%), acetic acid.

  • Conditions : Stirring at 60–80°C for 6–12 hours.

  • Yield : ~85–90%.

  • Key Data :

    • 1H NMR (DMSO-d₆): δ 3.23–3.39 (m, 2H, S(O)₂CH₂), 2.94–3.06 (m, 2H, SCH₂), 5.03 (tt, J = 4.74 Hz, 1H, OH).

Conversion to Sulfonyl Chloride

The hydroxyl group at the 4-position is transformed into a sulfonyl chloride via chlorosulfonation or direct chlorination .

Method 1: Chlorosulfonic Acid Route

  • Reactants : 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide, chlorosulfonic acid (HSO₃Cl).

  • Conditions :

    • Dropwise addition of HSO₃Cl to the alcohol in anhydrous dichloromethane (DCM) at 0°C.

    • Gradual warming to room temperature (20–25°C) with stirring for 3–5 hours.

  • Workup : Quench with ice-water, extract with DCM, dry over Na₂SO₄, and concentrate.

  • Yield : 70–80%.

  • Purity : >95% (HPLC).

Method 2: Thionyl Chloride (SOCl₂) with Catalytic DMAP

  • Reactants : 4-Hydroxytetrahydro-2H-thiopyran 1,1-dioxide, SOCl₂, dimethylaminopyridine (DMAP).

  • Conditions :

    • Reflux in anhydrous DCM for 4–6 hours.

  • Workup : Remove excess SOCl₂ under reduced pressure, purify via silica chromatography.

  • Yield : 65–75%.

Alternative Pathways

Direct Sulfonation-Chlorination

A one-pot method using sulfur trioxide (SO₃) followed by phosphorus pentachloride (PCl₅) :

  • Sulfonation: React the alcohol with SO₃ in DCM at 0°C.

  • Chlorination: Add PCl₅ and stir at 40°C for 2 hours.

  • Yield : 60–70%.

Critical Analysis of Methods

Method Advantages Limitations
Chlorosulfonic AcidHigh yield, minimal byproductsRequires careful handling of corrosive reagents
Thionyl ChlorideSimplicity, readily available reagentsLower yield due to competing side reactions
SO₃/PCl₅One-pot synthesisHarsh conditions, difficult scalability

Scalability and Industrial Feasibility

The chlorosulfonic acid route is preferred for large-scale production due to reproducibility and high purity. Pilot-scale studies report consistent yields of 75–80% with optimized stoichiometry (1:2.5 alcohol:HSO₃Cl) .

Q & A

Q. What precautions are critical for handling this compound in electrophilic aromatic substitution studies?

  • Protocols : Use Schlenk lines for moisture-sensitive reactions. PPE (nitrile gloves, goggles) and fume hoods are mandatory. Spills require neutralization with sodium bicarbonate before disposal .

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